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In the realm of protein analysis, the Western blot stands as a cornerstone technique for the

detection and quantification of specific proteins. A critical step in this widely used method is the

electrophoretic transfer of proteins from a polyacrylamide gel to a solid-phase membrane. The

efficiency of this transfer is paramount for obtaining reliable and reproducible results. The

choice of transfer buffer plays a pivotal role in this process, with Tris-Glycine and Capso (N-

cyclohexyl-3-aminopropanesulfonic acid) buffers being two prominent options. This guide

provides an in-depth comparison of their performance, supported by experimental data and

detailed protocols, to aid researchers in selecting the optimal buffer for their specific needs.

At a Glance: Key Differences and Performance
While Tris-Glycine, a component of the traditional Towbin buffer, has long been the standard for

a wide range of proteins, Capso buffer offers distinct advantages in specific scenarios,

particularly for the transfer of high molecular weight (HMW) and basic proteins. The

fundamental difference lies in their pH. Tris-Glycine buffer systems typically operate at a pH of

approximately 8.3, whereas Capso buffers are utilized at a much higher pH, generally between

10.0 and 11.0.[1][2] This elevated pH in Capso buffer is thought to facilitate the elution of larger

proteins from the gel matrix.[3]
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Feature Capso Transfer Buffer
Tris-Glycine Transfer
Buffer (Towbin)

Typical pH 10.0 - 11.0 ~8.3

Primary Application

General use, especially

advantageous for high

molecular weight (>150 kDa)

and basic proteins.[1][3]

Standard, widely used for a

broad range of proteins.

Transfer Efficiency for HMW

Proteins

Generally considered more

efficient.

Can be less efficient for very

large proteins.

Compatibility with N-terminal

Sequencing
Compatible (glycine-free).

Not recommended (contains

glycine which can interfere with

Edman degradation).

Composition
Typically 10 mM CAPS, 10%

Methanol.

25 mM Tris, 192 mM Glycine,

20% Methanol.

Delving Deeper: Performance Characteristics
Tris-Glycine Transfer Buffer:

The Tris-Glycine system is a robust and widely adopted method suitable for the transfer of a

broad spectrum of proteins. Its moderate pH is effective for most routine Western blotting

applications. However, its efficiency can diminish when dealing with proteins at the higher end

of the molecular weight spectrum (>150 kDa). For these larger proteins, the elution from the

polyacrylamide gel can be incomplete, leading to weaker signals on the blot.

Capso Transfer Buffer:

Capso buffer has emerged as a valuable alternative, particularly for challenging transfers. The

high pH of the Capso buffer is advantageous for several reasons. It can increase the net

negative charge of most proteins, promoting their migration out of the gel towards the anode.

This is especially beneficial for basic proteins, which may have a net positive or neutral charge

at the pH of a Tris-Glycine buffer, thus hindering their transfer.
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Furthermore, the absence of glycine in Capso buffer is a critical advantage for researchers

intending to perform downstream N-terminal protein sequencing. Glycine can interfere with the

Edman degradation chemistry used in sequencing, leading to ambiguous results.

While direct quantitative comparisons of transfer efficiency are not extensively available in

publicly accessible literature, qualitative evidence consistently suggests that Capso buffer

provides a more efficient transfer for HMW proteins.

Experimental Protocols
Below are detailed protocols for preparing and using both Capso and Tris-Glycine transfer

buffers for a standard wet tank transfer.

Tris-Glycine Transfer Buffer (Towbin Buffer) Protocol
1. Buffer Preparation (1X Working Solution):

Tris base: 3.03 g

Glycine: 14.4 g

Methanol: 200 mL

Deionized Water: to 1 L

Procedure: Dissolve the Tris and glycine in approximately 800 mL of deionized water. Add

the methanol and adjust the final volume to 1 L with deionized water. The pH should be

around 8.3 and typically does not require adjustment.

2. Gel and Membrane Equilibration:

Following SDS-PAGE, carefully remove the stacking gel.

Equilibrate the resolving gel in Tris-Glycine transfer buffer for 10-15 minutes with gentle

agitation. This step helps to remove electrophoresis buffer salts.

Cut a piece of PVDF or nitrocellulose membrane to the dimensions of the gel.
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If using PVDF, activate the membrane by immersing it in 100% methanol for 15-30 seconds

until it becomes translucent, then equilibrate in transfer buffer for at least 5 minutes. If using

nitrocellulose, simply equilibrate in transfer buffer.

3. Transfer Assembly (Wet Transfer):

Assemble the transfer "sandwich" in a tray filled with transfer buffer in the following order:

Cathode (-) side of the cassette

Fiber pad (sponge)

2-3 sheets of thick filter paper

Equilibrated gel

Equilibrated membrane

2-3 sheets of thick filter paper

Fiber pad (sponge)

Anode (+) side of the cassette

Ensure no air bubbles are trapped between the layers by gently rolling a pipette or a roller

over the sandwich.

4. Electrophoretic Transfer:

Place the transfer cassette into the tank, ensuring the membrane is between the gel and the

positive electrode.

Fill the tank with cold Tris-Glycine transfer buffer.

Perform the transfer at a constant voltage (e.g., 100 V for 1-2 hours) or constant current,

typically at 4°C to minimize heat generation. Optimal conditions should be determined

empirically.
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Capso Transfer Buffer Protocol
1. Buffer Preparation (1X Working Solution):

10X Capso Stock Solution (pH 11.0):

CAPS: 22.13 g

Deionized Water: to 1 L

Procedure: Dissolve CAPS in 800 mL of deionized water. Adjust the pH to 11.0 with

NaOH. Bring the final volume to 1 L with deionized water.

1X Working Solution:

10X Capso Stock Solution: 100 mL

Methanol: 100 mL

Deionized Water: 800 mL

2. Gel and Membrane Equilibration:

Follow the same procedure as for the Tris-Glycine protocol, but use the 1X Capso transfer

buffer for all equilibration steps.

3. Transfer Assembly (Wet Transfer):

Assemble the transfer sandwich as described in the Tris-Glycine protocol, ensuring all

components are saturated with 1X Capso transfer buffer.

4. Electrophoretic Transfer:

Place the transfer cassette into the tank and fill with cold 1X Capso transfer buffer.

Conduct the transfer under similar conditions as the Tris-Glycine protocol (e.g., 100 V for 1-2

hours at 4°C), with the understanding that optimization may be required based on the

specific protein and equipment.
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Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of a

Western blot transfer and the logical considerations when choosing a transfer buffer.

Pre-Transfer Transfer Post-Transfer

SDS-PAGE Gel Equilibration
in Transfer Buffer

Protein Separation Assemble Transfer
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Electrophoretic
Transfer Membrane Blocking
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Figure 1. A generalized workflow for the Western blot transfer process.
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Figure 2. Decision tree for selecting an appropriate transfer buffer.

Conclusion
The choice between Capso and Tris-Glycine transfer buffers is contingent on the specific

requirements of the experiment. For routine Western blotting of a wide range of proteins, the

well-established Tris-Glycine buffer remains a reliable and cost-effective choice. However, for

challenging transfers involving high molecular weight or basic proteins, or when downstream

protein sequencing is planned, Capso buffer offers a distinct advantage that can significantly

improve the quality and utility of the results. By carefully considering the nature of the protein of
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interest and the experimental goals, researchers can select the optimal transfer buffer to

ensure robust and reproducible Western blotting data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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